Cas no 81311-95-7 (trans-3-Furanacrylic Acid)

Technical Introduction: trans-3-Furanacrylic Acid trans-3-Furanacrylic Acid is a furan-based unsaturated carboxylic acid characterized by its α,β-unsaturated structure, which lends reactivity suitable for conjugation and addition reactions. The trans-configuration enhances its stability and selectivity in synthetic applications. This compound serves as a versatile intermediate in organic synthesis, particularly for heterocyclic and pharmaceutical derivatives, owing to the furan ring's electron-rich properties. Its compatibility with cross-coupling and cyclization reactions makes it valuable for constructing complex molecular frameworks. High purity grades ensure consistent performance in research and industrial processes. Storage under inert conditions is recommended to preserve its integrity.
trans-3-Furanacrylic Acid structure
trans-3-Furanacrylic Acid structure
Product Name:trans-3-Furanacrylic Acid
CAS No:81311-95-7
MF:C7H6O3
MW:138.120742321014
MDL:MFCD00075074
CID:1057927
PubChem ID:643403
Update Time:2025-08-04

trans-3-Furanacrylic Acid Chemical and Physical Properties

Names and Identifiers

    • trans-3-Furanacrylic Acid
    • (2E)-3-(3-Furanyl)-2-propenoic acid (ACI)
    • 2-Propenoic acid, 3-(3-furanyl)-, (E)- (ZCI)
    • (E)-3-(3-Furyl)acrylic acid
    • (E)-3-(Furan-3-yl)-2-propenoic acid
    • (E)-3-(Furan-3-yl)acrylic acid
    • (E)-β-(3-Furyl)acrylic acid
    • trans-3-(3-Furyl)acrylic acid
    • (2E)-3-(3-furyl)acrylic acid
    • (E)-3-(furan-3-yl)prop-2-enoic acid
    • AS-58928
    • trans-3-(furan-3-yl)acrylic acid
    • SCHEMBL564789
    • 39244-10-5
    • 81311-95-7
    • (2E)-3-(FURAN-3-YL)PROP-2-ENOIC ACID
    • 2-propenoic acid, 3-(3-furanyl)-, (2E)-
    • J-800088
    • InChI=1/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1
    • J-200118
    • (2E)-3-(3-furyl)prop-2-enoic acid
    • (2S)-N-[(1S)-1-Cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-propanamide
    • (E)-3-Furan-3-yl-acrylic acid
    • MFCD00075074
    • AKOS000476896
    • 3-(3-Furyl)acrylic acid
    • (E)-Furan-3-acrylic Acid
    • BDBM50342414
    • G81231
    • 3-(3-furanyl)-2-propenoic acid
    • TRANS-3-FURANACRYLIC ACID, 97%
    • DTXSID80901228
    • (E)-3-(3-Furyl)prop-2-enoic acid
    • AKOS023502351
    • E-3-(3-furyl)propenoicacid
    • EN300-1457069
    • CHEMBL298683
    • CS-0069679
    • (2E)-3-(3-Furanyl)-2-propenoic Acid; (E)-beta-(3-Furyl)acrylic Acid; (E)-3-(3-Furanyl)-2-propenoic Acid; (E)-3-(Furan-3-yl)acrylic Acid
    • J-640465
    • 3-(Furan-3-yl)acrylicacid
    • (2E)-3-(3-furanyl)-2-propenoic acid
    • 3-(Furan-3-yl)acrylic acid
    • MDL: MFCD00075074
    • Inchi: 1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+
    • InChI Key: JHAPZUDWRRBZHZ-OWOJBTEDSA-N
    • SMILES: C(/C1=COC=C1)=C\C(=O)O

Computed Properties

  • Exact Mass: 138.031694049g/mol
  • Monoisotopic Mass: 138.031694049g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 50.4Ų

Experimental Properties

  • Color/Form: White powder
  • Melting Point: 155-158 °C (lit.)
  • Solubility: Not determined

trans-3-Furanacrylic Acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-37/39
  • Hazardous Material Identification: Xi

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trans-3-Furanacrylic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Pyridine ;  2 h, 90 °C
Reference
Total syntheses of the furanosesquiterpenes crassifolone and dihydrocrassifolone via an Au(I)-catalysed intramolecular Michael addition reaction
Menon, Rajeev S.; et al, Organic & Biomolecular Chemistry, 2010, 8(24), 5483-5485

Production Method 2

Reaction Conditions
1.1 Catalysts: Piperidine Solvents: Pyridine ;  overnight, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Semi-synthesis and Structure-Activity Relationship of Neuritogenic Oleanene Derivatives
Bian, Linglin; et al, ChemMedChem, 2018, 13(18), 1972-1977

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
Reference
Piperlongumine derived cyclic sulfonamides (sultams): Synthesis and in vitro exploration for therapeutic potential against HeLa cancer cell lines
Lad, Nitin P.; et al, European Journal of Medicinal Chemistry, 2017, 126, 870-878

Production Method 4

Reaction Conditions
1.1 Solvents: Dichloromethane ;  16 h, 0 °C → rt
2.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
Reference
Piperlongumine derived cyclic sulfonamides (sultams): Synthesis and in vitro exploration for therapeutic potential against HeLa cancer cell lines
Lad, Nitin P.; et al, European Journal of Medicinal Chemistry, 2017, 126, 870-878

trans-3-Furanacrylic Acid Raw materials

trans-3-Furanacrylic Acid Preparation Products

trans-3-Furanacrylic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:81311-95-7)trans-3-Furanacrylic Acid
Order Number:A928637
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:55
Price ($):158.0/787.0
Email:sales@amadischem.com

Additional information on trans-3-Furanacrylic Acid

trans-3-Furanacrylic Acid (CAS No. 81311-95-7): A Comprehensive Overview

trans-3-Furanacrylic Acid (CAS No. 81311-95-7) is a compound of significant interest in the fields of organic chemistry, materials science, and pharmacology. This compound, characterized by its unique structure featuring a furan ring and an acrylic acid moiety, has garnered attention due to its versatile properties and potential applications in various industries.

The molecular structure of trans-3-Furanacrylic Acid is defined by a five-membered furan ring fused with an alpha, beta-unsaturated carboxylic acid group. This configuration imparts the compound with both aromatic and conjugated double bond characteristics, making it highly reactive under certain conditions. The trans configuration refers to the spatial arrangement of substituents around the double bond, which can influence the compound's physical properties and reactivity.

Recent studies have highlighted the potential of trans-3-Furanacrylic Acid in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing functional polymers and copolymers with tailored properties such as improved mechanical strength, thermal stability, and optical activity. These materials hold promise for applications in optoelectronics, sensors, and biomedical devices.

In the pharmaceutical sector, trans-3-Furanacrylic Acid has been investigated for its potential as a building block in drug design. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable component in constructing bioactive molecules with specific therapeutic targets. Recent findings suggest that derivatives of this compound may exhibit anti-inflammatory and antioxidant activities, opening new avenues for drug discovery.

The synthesis of trans-3-Furanacrylic Acid typically involves multi-step organic reactions, including oxidation, cyclization, and conjugate addition processes. Researchers have optimized these reactions to achieve high yields and selectivity, ensuring scalability for industrial applications. The development of green chemistry approaches for synthesizing this compound has also been a focus area, driven by the increasing demand for sustainable chemical processes.

From an environmental perspective, trans-3-Furanacrylic Acid has been studied for its biodegradability and eco-friendly properties. Preliminary results indicate that under specific conditions, this compound can undergo microbial degradation without releasing harmful byproducts, making it a more environmentally friendly alternative to traditional chemicals in certain applications.

Looking ahead, the continued exploration of trans-3-Furanacrylic Acid is expected to unlock new opportunities across diverse fields. Its unique combination of structural features and reactivity positions it as a key player in the development of innovative materials and therapeutic agents. As research progresses, further insights into its properties and applications will undoubtedly contribute to advancing both scientific knowledge and practical implementations.

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Amadis Chemical Company Limited
(CAS:81311-95-7)trans-3-Furanacrylic Acid
A928637
Purity:99%/99%
Quantity:5g/25g
Price ($):158.0/787.0
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